2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide
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Overview
Description
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a triazole ring
Mechanism of Action
Target of action
The compound “2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide” is a benzamide derivative. Benzamides are known to have a wide range of biological activities and can interact with various targets depending on their specific structure .
Mode of action
The mode of action of a specific compound depends on its structure and the target it interacts with. For instance, some benzamide derivatives are known to inhibit specific enzymes, while others might interact with cell receptors .
Biochemical pathways
The compound’s effect on biochemical pathways would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially slow down or stop the disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with an amine, such as 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring and the amide group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the triazole ring and amide group .
Scientific Research Applications
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting fungal infections due to the presence of the triazole ring.
Materials Science: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Biological Studies: The compound can be used to study the interactions of triazole-containing molecules with biological targets, providing insights into their mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar structure but different substitution pattern.
Voriconazole: Another triazole antifungal with a different set of substituents on the benzene ring.
Uniqueness
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole-containing compounds. This uniqueness can be leveraged to develop new pharmaceuticals and materials with tailored properties .
Properties
IUPAC Name |
2,6-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCCQPWKMYLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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